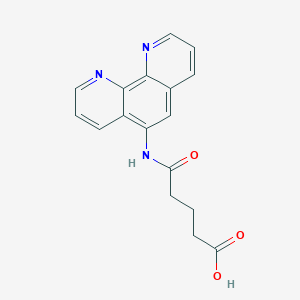

5-((1,10-Phenanthrolin-5-yl)amino)-5-oxopentanoic acid

Description

5-((1,10-Phenanthrolin-5-yl)amino)-5-oxopentanoic acid is a synthetic compound featuring a 5-oxopentanoic acid backbone modified with a 1,10-phenanthroline-derived substituent. The 1,10-phenanthroline moiety is a planar, aromatic chelating ligand known for its ability to bind metal ions, which may enhance biological interactions, particularly in enzyme inhibition or metal-mediated catalysis . This compound’s structure combines the carboxylic acid functionality (for solubility and hydrogen bonding) with a rigid aromatic system, making it a candidate for targeted therapeutic or catalytic applications.

Properties

IUPAC Name |

5-oxo-5-(1,10-phenanthrolin-5-ylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c21-14(6-1-7-15(22)23)20-13-10-11-4-2-8-18-16(11)17-12(13)5-3-9-19-17/h2-5,8-10H,1,6-7H2,(H,20,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLYAHIKGGXXNSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)NC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90475102 | |

| Record name | 5-Oxo-5-[(1,10-phenanthrolin-5-yl)amino]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163628-20-4 | |

| Record name | 5-Oxo-5-[(1,10-phenanthrolin-5-yl)amino]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90475102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-((1,10-Phenanthrolin-5-yl)amino)-5-oxopentanoic acid typically involves the following steps:

Formation of 1,10-Phenanthrolin-5-amine: This can be achieved through the reduction of 1,10-phenanthroline-5,6-dione using a suitable reducing agent such as sodium borohydride.

Coupling Reaction: The 1,10-Phenanthrolin-5-amine is then coupled with glutaric anhydride under basic conditions to form the desired product. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance yield and purity.

Types of Reactions:

Oxidation: The phenanthroline moiety can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using agents like sodium borohydride, particularly targeting the carbonyl group in the pentanoic acid chain.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: Formation of phenanthroline-5,6-dione derivatives.

Reduction: Conversion to alcohol derivatives.

Substitution: Formation of N-substituted phenanthroline derivatives.

Chemistry:

- Used as a ligand in coordination chemistry to form metal complexes.

- Employed in the synthesis of organic light-emitting diodes (OLEDs).

Biology:

- Investigated for its potential as a DNA intercalator, which can be useful in studying DNA-protein interactions.

Medicine:

- Explored for its anticancer properties due to its ability to bind to metal ions and generate reactive oxygen species.

Industry:

- Utilized in the development of sensors for detecting metal ions in environmental samples.

Mechanism of Action

The compound exerts its effects primarily through its ability to chelate metal ions. The phenanthroline moiety forms stable complexes with transition metals, which can then participate in redox reactions. These metal complexes can interact with biological molecules such as DNA, leading to various biochemical effects. The generation of reactive oxygen species through redox cycling is a key pathway involved in its anticancer activity.

Comparison with Similar Compounds

Structural and Functional Analogues

The 5-oxopentanoic acid scaffold is a versatile platform modified in various studies to achieve diverse biological and chemical properties. Below is a comparative analysis of key analogues:

Biological Activity

5-((1,10-Phenanthrolin-5-yl)amino)-5-oxopentanoic acid, with the CAS number 163628-20-4, is a synthetic compound that has gained attention due to its potential biological activities. This compound features a phenanthroline moiety, which is known for its ability to chelate metal ions and exhibit various biological effects. The following sections provide a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C17H15N3O3

- Molecular Weight : 309.32 g/mol

- Melting Point : 233-235 °C

The biological activity of this compound can be attributed to several mechanisms:

- Metal Chelation : The phenanthroline structure allows for effective chelation of transition metals, which can influence various biological pathways.

- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, potentially reducing oxidative stress in cells.

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains.

Biological Activity Overview

The biological activities of this compound can be summarized in the following table:

Case Studies and Research Findings

-

Antioxidant Studies :

A study investigating the antioxidant potential of phenanthroline derivatives found that compounds similar to this compound exhibited significant free radical scavenging activity. This suggests that the compound may help mitigate oxidative damage in various biological systems . -

Antimicrobial Testing :

In vitro testing revealed that this compound demonstrated inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways . -

Metal Ion Interaction Studies :

Research has shown that the compound effectively chelates iron ions, potentially impacting iron homeostasis in cells. This interaction may play a role in its observed biological effects, particularly in cancer cell lines where iron metabolism is crucial .

Scientific Research Applications

Coordination Chemistry

Ligand Properties : The compound acts as a bidentate ligand due to the presence of nitrogen atoms in the phenanthroline moiety, allowing it to form stable metal complexes. These complexes are used in various applications, including:

- Catalysis : Transition metal complexes of this ligand have been studied for their catalytic properties in organic transformations.

- Sensors : The ligand's ability to form complexes with metal ions makes it useful in the development of sensors for detecting metal ions in environmental samples.

Case Study : A study conducted by Ramiro et al. (2005) demonstrated the synthesis of ruthenium(II) complexes using 5-((1,10-Phenanthrolin-5-yl)amino)-5-oxopentanoic acid as a ligand. These complexes showed promising properties for photosensitization and singlet oxygen generation, which are critical for applications in photodynamic therapy and environmental remediation .

Biological Applications

Antitumor Activity : Research indicates that phenanthroline derivatives exhibit antitumor properties. The compound has been tested against various cancer cell lines, showing significant cytotoxic effects.

Case Study : In a recent study, this compound was evaluated for its ability to induce apoptosis in human cancer cells. The results indicated that the compound effectively triggered cell death pathways, making it a candidate for further development as an anticancer agent .

Material Science

Nanomaterial Synthesis : The compound is also employed in the synthesis of nanomaterials. Its coordination properties allow it to stabilize nanoparticles during synthesis, enhancing their performance in various applications.

Case Study : A research team utilized this compound to synthesize silver nanoparticles with enhanced antibacterial properties. The study revealed that these nanoparticles exhibited significant inhibition against common bacterial strains, indicating potential use in medical applications .

Summary Table of Applications

| Application Area | Description | Case Study Reference |

|---|---|---|

| Coordination Chemistry | Forms stable metal complexes for catalysis and sensing | Ramiro et al. (2005) |

| Biological Studies | Exhibits antitumor activity against cancer cells | Recent Anticancer Study |

| Material Science | Stabilizes nanoparticles for enhanced performance | Silver Nanoparticle Synthesis |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 5-((1,10-Phenanthrolin-5-yl)amino)-5-oxopentanoic acid, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via a two-step process: (i) functionalization of 1,10-phenanthroline at the 5-position with an amino group, followed by (ii) coupling with 5-oxopentanoic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt). Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of phenanthroline derivative to acid), inert atmosphere (N₂/Ar), and low-temperature reaction conditions (0–4°C) to minimize side reactions. Purification via silica gel chromatography with a gradient of ethyl acetate/methanol (9:1 to 7:3) is recommended .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential. The phenanthroline aromatic protons (δ 8.5–9.5 ppm) and the amide proton (δ ~10.5 ppm) are diagnostic in NMR. FT-IR should confirm the amide C=O stretch (~1650 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹). Purity assessment requires HPLC with a C18 column (acetonitrile/water + 0.1% TFA) and UV detection at 254 nm .

Advanced Research Questions

Q. How does the phenanthroline moiety influence the compound’s coordination chemistry with transition metals, and what applications arise from this behavior?

- Methodological Answer : The phenanthroline group acts as a bidentate ligand, enabling strong binding to metals like Cu(II), Fe(II), and Ru(II). To study coordination, conduct UV-Vis titration experiments in methanol/water (1:1) with incremental addition of metal salts. Monitor shifts in λₘₐₓ (e.g., Ru complexes often show metal-to-ligand charge transfer bands at 450–500 nm). Applications include catalytic systems for oxidation reactions or photodynamic therapy agents due to redox-active metal centers .

Q. What experimental approaches can resolve contradictions in reported stability data under varying pH conditions?

- Methodological Answer : Perform accelerated stability studies using buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via LC-MS to identify hydrolysis products (e.g., free phenanthroline or pentanoic acid fragments). Use Arrhenius kinetics to extrapolate shelf-life. For conflicting data, validate assay conditions (e.g., ionic strength, light exposure) and ensure standardized protocols for pH adjustment (e.g., avoid localized acidity by dropwise addition of NaOH/HCl) .

Q. How can researchers design experiments to probe the compound’s role in modulating enzyme activity or cellular pathways?

- Methodological Answer : (i) Use fluorescence-based assays (e.g., Förster resonance energy transfer) to study interactions with target enzymes like oxidoreductases. (ii) Employ CRISPR-Cas9 gene editing to knock out suspected pathways in cell lines, then assess the compound’s bioactivity via viability assays (MTT) or ROS detection. Include controls with structurally analogous ligands (e.g., unsubstituted phenanthroline) to isolate mechanistic contributions of the amide-carboxylic acid group .

Data Analysis & Validation

Q. What statistical methods are appropriate for analyzing dose-response data in studies involving this compound?

- Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values. Validate reproducibility via replicate experiments (n ≥ 3) and report confidence intervals. For outliers, apply Grubbs’ test. Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., metal-complexed vs. free ligand bioactivity) .

Q. How should researchers address discrepancies in reported solubility profiles across different solvents?

- Methodological Answer : Systematically test solubility in aprotic (DMSO, DMF), protic (MeOH, H₂O), and mixed solvents (DMSO:PBS) using gravimetric analysis. Sonication (30 min, 40 kHz) and heating (≤50°C) can improve dissolution. Document saturation concentrations via UV-Vis calibration curves. Compare results with Hansen solubility parameters to rationalize discrepancies .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating the compound’s permeability and bioavailability?

- Methodological Answer : Use Caco-2 cell monolayers to simulate intestinal absorption. Apply the compound (10–100 µM) in HBSS buffer (pH 6.5/7.4) and measure apparent permeability (Pₐₚₚ) via LC-MS. For bioavailability prediction, compute logP (HPLC retention time vs. standards) and assess plasma protein binding using equilibrium dialysis .

Q. How can computational methods complement experimental studies of this compound’s reactivity?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., DNA G-quadruplexes). Validate simulations with experimental kinetics (stopped-flow spectroscopy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.